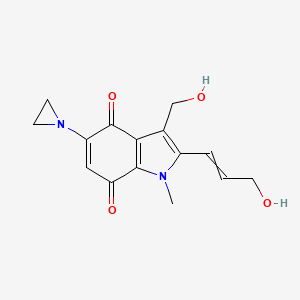

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione

Description

Properties

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione, commonly known as Apaziquone, is a compound of significant interest in the field of medicinal chemistry due to its potential antineoplastic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(1E)-3-hydroxyprop-1-en-1-yl]-1-methyl-4,7-dihydro-1H-indole-4,7-dione

- Molecular Formula : C15H16N2O4

- Molar Mass : 288.30 g/mol

- CAS Number : 114560-48-4

- Density : 1.45 g/cm³

Apaziquone is classified as an indolequinone bioreductive prodrug that exhibits anticancer activity primarily through its activation by cellular reductive enzymes. It is structurally related to mitomycin C and is designed to undergo bioreductive activation in hypoxic tumor environments, leading to the formation of reactive species that can cross-link DNA and induce apoptosis in cancer cells .

Key Mechanisms:

- Bioreductive Activation : Apaziquone is activated by enzymes such as DT-diaphorase (DTD), which are often overexpressed in certain tumors. This activation leads to the generation of DNA cross-linking agents that inhibit DNA replication and transcription .

- Selective Toxicity : The compound demonstrates preferential toxicity towards DTD-rich cancer cells, enhancing its therapeutic index .

Biological Activity and Efficacy

Apaziquone has been investigated for its cytotoxic effects against various cancer cell lines. Notable findings include:

In Vitro Studies

- Cytotoxicity : Studies have shown that Apaziquone exhibits significant cytotoxicity against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values indicate potent activity, particularly in DTD-rich environments .

Case Studies

A clinical study evaluated the efficacy of Apaziquone in patients with superficial bladder cancer. The results demonstrated a significant reduction in tumor recurrence rates compared to standard treatments, indicating its potential as a therapeutic agent in urology .

Pharmacokinetics and Safety Profile

Apaziquone's pharmacokinetic properties suggest good absorption and distribution characteristics, with a predicted water solubility of approximately 4.8 mg/mL and a favorable pKa of 13.58, indicating stability under physiological conditions . However, potential drug interactions leading to methemoglobinemia have been noted when combined with certain medications such as Ambroxol and Articaine .

Comparison with Similar Compounds

Metabolic and Enzymatic Activation Differences

- NQO1 Dependency : Apaziquone, CB1954, and EO9 regioisomers rely on NQO1 for activation, but species-specific enzyme efficiency impacts therapeutic outcomes .

- CYP-Mediated Metabolism : Apaziquone’s metabolism by CYP1A2/CYP2B6 contrasts with MMC’s CYP2B6 dominance, reducing drug-drug interaction risks .

- Hypoxia Selectivity : Substituent positioning (e.g., 3-hydroxymethyl in EO9) balances aerobic toxicity and hypoxia-selective cytotoxicity, whereas 5-methylaziridinyl (EO8) enhances hypoxia specificity .

Preparation Methods

Preparation Methods of 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione

Detailed Synthetic Steps

Formation of the Indolequinone Core

The indolequinone core is formed by cyclization reactions of appropriately substituted precursors. This step establishes the quinone functionality at positions 4 and 7 of the indole ring, which is critical for the compound’s biological activity. The cyclization often involves oxidation steps to generate the quinone moiety from hydroquinone precursors.

Functionalization with Hydroxymethyl and Hydroxyprop-1-enyl Groups

The hydroxymethyl group at position 3 and the (E)-3-hydroxyprop-1-enyl substituent at position 2 are introduced through selective hydroxylation and vinylation reactions. The hydroxyprop-1-enyl side chain is typically installed via condensation or addition reactions involving aldehyde or vinyl precursors. The stereochemistry of the enyl side chain is controlled to favor the (E)-isomer, which is biologically relevant.

Representative Synthetic Route

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Cyclization/Oxidation | Formation of indolequinone core | Oxidizing agents, cyclization catalysts |

| 2 | Nucleophilic substitution | Introduction of aziridine ring at C5 | Aziridine, base, controlled temperature |

| 3 | Hydroxymethylation | Installation of hydroxymethyl group at C3 | Formaldehyde or equivalent, reducing agents |

| 4 | Vinylation/Condensation | Attachment of (E)-3-hydroxyprop-1-enyl group at C2 | Aldehyde/vinyl precursors, condensation catalysts |

Research Findings on Preparation and Properties

Synthetic Variants and Analogues

Research has explored regioisomeric analogues of this compound, varying the positions of the hydroxymethyl and hydroxyprop-1-enyl groups to study structure-activity relationships. These studies indicate that the positioning of substituents affects enzymatic reduction rates and cytotoxicity, highlighting the importance of precise synthetic control.

Mechanistic Insights

The aziridine ring plays a pivotal role in the compound’s biological activity, undergoing proton-assisted ring opening that leads to DNA alkylation. The quinone core undergoes bioreductive activation by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is influenced by the compound’s synthetic purity and substituent configuration.

Summary Table of Key Chemical Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.30 g/mol |

| IUPAC Name | 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |

| Core Structure | Indolequinone with aziridine, hydroxymethyl, hydroxyprop-1-enyl substituents |

| Key Synthetic Steps | Cyclization, nucleophilic substitution, hydroxymethylation, vinylation |

| Enzymatic Activation | NAD(P)H: quinone oxidoreductase 1 (NQO1) |

| Stability Considerations | Sensitive to acidic pH, proton-assisted aziridine ring opening |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione?

Methodological Answer:

The synthesis of structurally similar indole-dione derivatives typically involves condensation reactions between acetylated precursors and aldehydes under basic conditions. For example:

- Step 1: React 2-(4-acetylphenyl)isoindoline-1,3-dione with aldehydes (e.g., indolecarbaldehyde) in ethanol.

- Step 2: Add 10% NaOH and stir for 48 hours at room temperature.

- Step 3: Acidify with HCl to precipitate the product, followed by recrystallization .

Key parameters include reaction time (48 hours), temperature (ambient), and stoichiometric ratios (1:1 molar ratio of ketone to aldehyde). Yields can be optimized by varying solvents (e.g., ethanol vs. DMF) or catalysts (e.g., KOH in refluxing ethanol for oxadiazole derivatives) .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Methodological Answer:

Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To resolve these:

- Step 1: Confirm purity via HPLC or TLC.

- Step 2: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for tautomeric equilibria).

- Step 3: Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers and reduce signal splitting.

For example, in indole derivatives, hydroxyl and enol protons may exhibit dynamic exchange, leading to broad or missing peaks. Variable-temperature NMR can mitigate this . Additionally, cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- Storage: Store in sealed containers at 2–8°C, away from oxidizers and ignition sources.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Refer to SDS guidelines for aziridine-containing compounds, which are potential alkylating agents with mutagenic risks .

Advanced: How can the compound’s stability be evaluated under varying pH and temperature conditions?

Methodological Answer:

Design a stability study with the following framework:

- Step 1: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Step 2: Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC for degradation products.

- Step 3: Use Arrhenius kinetics to extrapolate shelf-life under standard conditions.

For indole-diones, acidic conditions may hydrolyze the aziridine ring, while alkaline conditions could deprotonate hydroxyl groups, altering reactivity. Monitor via UV-Vis spectroscopy for chromophore shifts .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- Primary Techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm).

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretches ~1700 cm⁻¹ for diones).

- Secondary Techniques:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis: Validate C/H/N ratios within ±0.4% of theoretical values.

For trace impurities (>0.1%), use UPLC with a C18 column and acetonitrile/water gradient .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Step 1: Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) to identify molecular targets. For example, indole-diones may inhibit cholinesterases; adapt protocols from acetylcholinesterase inhibition assays .

- Step 2: Use isotopic labeling (e.g., ³H or 14C) to track metabolic pathways.

- Step 3: Apply molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Cross-validate with mutagenesis studies (e.g., CRISPR knockouts of suspected targets) .

For cytotoxicity profiling, combine MTT assays with flow cytometry to distinguish apoptosis from necrosis .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

- DoE Approach: Use a factorial design to test variables:

- Factors: Solvent polarity (ethanol vs. THF), catalyst loading (NaOH 5–15 mol%), temperature (20–60°C).

- Response Variables: Yield, purity, byproduct ratio.

- Byproduct Mitigation:

- Add scavengers (e.g., molecular sieves for water-sensitive steps).

- Use flow chemistry to control residence time and reduce side reactions.

For example, in Claisen-Schmidt condensations, excess aldehyde can lead to di-adducts; stoichiometric control and slow addition reduce this .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP/Hydrophobicity: Use ChemAxon or ACD/Labs to calculate partition coefficients.

- pKa Prediction: SPARC or MarvinSuite for ionization states of hydroxyl and aziridine groups.

- Solubility: COSMO-RS for solvent compatibility.

Validate predictions with experimental data (e.g., shake-flask method for LogP) .

Advanced: How can contradictory bioactivity results across cell lines be systematically analyzed?

Methodological Answer:

- Step 1: Normalize data to cell viability controls (e.g., MTT/LDH assays).

- Step 2: Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. non-responsive lines.

- Step 3: Use multivariate statistics (PCA, PLS-DA) to correlate bioactivity with cellular markers (e.g., receptor expression levels).

For example, discrepancies may arise from variations in metabolic enzyme expression (e.g., CYP450 isoforms) affecting prodrug activation .

Basic: What are the best practices for long-term storage to maintain compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.